1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as TBE-PEP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine acts as a competitive antagonist of the 5-HT1A receptor, blocking the binding of serotonin to this receptor. This results in a decrease in serotonin levels in the brain, which can lead to a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have significant effects on the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the levels of various hormones, including cortisol and testosterone. These effects may contribute to the potential therapeutic benefits of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor in scientific research. However, 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine also has limitations, including its relatively low potency and the potential for off-target effects on other receptors.
Future Directions
There are several potential future directions for research on 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT1A receptor. Another area of interest is the investigation of the potential therapeutic benefits of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in the treatment of other conditions, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine and its potential mechanisms of action.
Synthesis Methods
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of tert-butyl-4-ethoxybenzenesulfonyl chloride with 2-ethoxyaniline, followed by the addition of piperazine. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain. 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has also been studied for its potential use in the treatment of anxiety and depression, as well as in the development of new drugs for these conditions.
properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-6-29-22-13-12-19(18-20(22)24(3,4)5)31(27,28)26-16-14-25(15-17-26)21-10-8-9-11-23(21)30-7-2/h8-13,18H,6-7,14-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBWYBNXZNTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine |
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